2,3-Dichlorobenzoic acid

Description

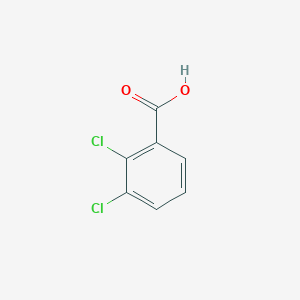

2,3-Dichlorobenzoic acid (CAS 50-45-3) is a chlorinated aromatic carboxylic acid with the molecular formula C₇H₄Cl₂O₂ and a molar mass of 191.01 g/mol . It features a benzene ring substituted with two chlorine atoms at the 2- and 3-positions and a carboxylic acid (-COOH) group at the 1-position . This compound is a critical intermediate in synthesizing Lamotrigine, an antiepileptic and mood-stabilizing drug . Industrially, it is synthesized via diazotization and oxidation of 2,3-dichloroaniline, achieving yields of 45–49% .

Properties

IUPAC Name |

2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOJBHRZQQDFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024976 | |

| Record name | 2,3-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-45-3 | |

| Record name | 2,3-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGP39QV5WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diazotization and Oxidation via Myerwine Reaction

The diazotization-oxidation route remains a classical method for synthesizing 2,3-dichlorobenzoic acid. This two-step process begins with 2,3-dichloroaniline as the starting material. In the first stage, diazotization is achieved using nitrous acid (HNO₂) under acidic conditions, generating a diazonium salt intermediate . The diazonium salt undergoes a Myerwine reaction —a variant of the Sandmeyer reaction—to form 2,3-dichlorobenzaldehyde through displacement with a formaldehyde precursor .

The aldehyde intermediate is subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in aqueous acidic media. This oxidation proceeds via a radical mechanism, where Mn(VII) acts as a strong oxidizing agent, cleaving the aldehyde’s C–H bond to form the carboxyl group . The overall yield for this pathway is approximately 45% , with purification involving recrystallization from ethanol or ether .

Key Reaction Conditions:

-

Diazotization: 0–5°C in HCl/NaNO₂.

-

Myerwine Reaction: 40–50°C with formaldehyde.

-

Oxidation: Reflux with KMnO₄ in H₂SO₄.

Grignard Reagent-Mediated Carboxylation

A higher-yielding alternative involves the use of Grignard reagents to introduce the carboxylic acid functionality. Starting with 2,3-dichloroiodobenzene , magnesium turnings in dry ether form the corresponding Grignard reagent (2,3-dichlorophenylmagnesium iodide) . This organometallic compound is then quenched with solid carbon dioxide (CO₂) , resulting in the formation of a benzoate intermediate.

Acidification with hydrochloric acid liberates the free carboxylic acid, yielding this compound with a 77.6% yield . This method’s efficiency stems from the high reactivity of Grignard reagents, though it requires stringent anhydrous conditions and inert atmosphere management.

Critical Steps:

-

Grignard Formation: Reflux in dry ether under nitrogen.

-

CO₂ Quenching: Slow addition at −78°C to minimize side reactions.

-

Workup: Sequential extraction with NaOH and HCl to isolate the product.

Continuous Flow Reactor Synthesis

Recent advancements in process chemistry have introduced continuous flow systems for scalable and safer production. A patented method (WO2023058053A1) employs a multi-reactor setup comprising jacketed tubular reactors, static mixers, and automated feed pumps . The oxidation of 2,3-dichlorotoluene (2,3-DCT) to this compound is achieved using a mixed acid (H₂SO₄/HNO₃) under precisely controlled temperature and pressure .

Advantages Over Batch Processing:

-

Enhanced Heat Management: Tubular reactors mitigate exothermic risks.

-

Zero Effluent: Closed-loop systems recycle aqueous and organic phases.

-

Yield Optimization: Real-time monitoring adjusts reactant stoichiometry.

The continuous process reduces reaction time from hours to minutes and achieves near-quantitative conversion, though specific yield data remain proprietary .

Photochlorination-Hydrolysis Pathway

A patent (WO2007138075A1) outlines a method for synthesizing 2,3-dichlorobenzoyl chloride via photochlorination of 2,3-dichlorotoluene . UV irradiation (λ = 300–400 nm) in the presence of chlorine gas produces 2,3-dichlorobenzotrichloride , which is hydrolyzed to the acyl chloride. Subsequent hydrolysis of the acyl chloride with water yields this compound .

Process Highlights:

-

Photochlorination: High-pressure Hg lamps (80–110°C) enable selective side-chain chlorination.

-

Purity: Final product contains <0.1% isomers (e.g., 3,4-dichloro derivative).

-

Scalability: Suitable for multi-ton production with >95% yield in the hydrolysis step .

Comparative Analysis of Preparation Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Starting Material | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Diazotization-Oxidation | 2,3-Dichloroaniline | 45 | Low-cost reagents | Moderate yield, multi-step purification |

| Grignard Carboxylation | 2,3-Dichloroiodobenzene | 77.6 | High yield | Sensitive to moisture, costly iodine substrate |

| Continuous Flow | 2,3-Dichlorotoluene | N/A | Scalable, reduced waste | High capital investment |

| Photochlorination | 2,3-Dichlorotoluene | >95 | High purity, industrial applicability | Requires UV infrastructure |

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of sulfuric acid or hydrochloric acid as a catalyst.

Major Products:

Substitution: Various substituted benzoic acids.

Oxidation: Chlorinated benzoic acids with higher oxidation states.

Reduction: 2,3-dichlorobenzyl alcohol.

Esterification: 2,3-dichlorobenzoate esters.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

2,3-Dichlorobenzoic acid is primarily recognized as a key intermediate in the synthesis of the antiepileptic drug Lamotrigine. Lamotrigine is used for the treatment of epilepsy and bipolar disorder, highlighting the importance of DCBA in pharmaceutical development .

Case Study: Lamotrigine Production

- Synthesis Route : The synthesis of Lamotrigine involves multiple steps where DCBA is utilized to form critical intermediates. This process demonstrates the compound's role in enhancing the efficacy of treatments for central nervous system disorders .

Environmental Applications

2. Biodegradation Studies

Research has shown that this compound can be utilized as a model compound for studying the biodegradation of chlorinated aromatic compounds. Its transformation by microbial strains such as Rhodococcus sp. has been documented, illustrating its potential in bioremediation efforts .

Table 1: Microbial Transformation of DCBA

| Microbial Strain | Transformation Rate | By-products Produced |

|---|---|---|

| Rhodococcus sp. RHA1 | High | Non-toxic metabolites |

| Alcaligenes eutrophus H850 | Moderate | Chlorinated phenols |

Material Science Applications

3. Coordination Polymers

Recent studies have explored the use of this compound in synthesizing coordination polymers with lanthanide ions. These materials exhibit unique luminescent properties, making them suitable for applications in optoelectronics and sensing technologies .

Case Study: Lanthanide Coordination Polymers

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzoic acid involves its interaction with various molecular targets. As a chlorinated benzoic acid, it can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it is metabolized by bacteria, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomerism

The dichlorobenzoic acid family includes multiple isomers differentiated by chlorine substitution patterns. Key analogues include:

- 3,4-Dichlorobenzoic acid (CAS 51-36-5): Chlorines at 3- and 4-positions.

- 2,4-Dichlorobenzoic acid (CAS 50-84-0): Chlorines at 2- and 4-positions.

- 3,5-Dichlorobenzoic acid (CAS 51-36-5): Chlorines at 3- and 5-positions .

Table 1: Structural and Physical Properties

*Note: Solubility data for 3,5-dichlorobenzoic acid is inferred from structural similarity to 3,4-isomer .

Biological Activity

2,3-Dichlorobenzoic acid (2,3-DCBA) is a chlorinated aromatic compound that has gained attention for its various biological activities and implications in environmental science and pharmacology. This article aims to provide a comprehensive overview of the biological activity of 2,3-DCBA, including its role as a bacterial metabolite, its effects on microbial degradation, and its potential applications in drug synthesis.

- Molecular Formula : CHClO

- Molecular Weight : 191.01 g/mol

- Melting Point : 167-171 °C

- Solubility : Soluble in methanol

Biological Role and Metabolism

2,3-DCBA serves as an intermediate metabolite in the degradation of polychlorinated biphenyls (PCBs), which are environmental pollutants. Its presence in contaminated soils indicates its role in the microbial metabolism of these compounds. Studies have shown that certain bacterial strains can utilize 2,3-DCBA as a carbon source, leading to its degradation and mineralization in polluted environments .

Microbial Degradation

Research has highlighted the ability of specific bacterial species to degrade 2,3-DCBA effectively. For instance, Adebusoye et al. (2017) demonstrated that indigenous bacteria from PCB-contaminated soils could metabolize dichlorobenzoic acids, including 2,3-DCBA. The study outlined pathways for microbial degradation that do not involve traditional catechol pathways, suggesting alternative metabolic routes .

Table 1: Microbial Strains Capable of Degrading this compound

| Bacterial Strain | Source of Isolation | Degradation Pathway |

|---|---|---|

| Rhodococcus sp. RHA1 | PCB-contaminated soil | Non-catechol pathway |

| Pseudomonas sp. | Contaminated agricultural soil | Aromatic ring cleavage |

| Burkholderia sp. | Industrial waste sites | Hydroxylation and ring fission |

Pharmacological Implications

This compound is also recognized for its role as an intermediate in the synthesis of pharmaceuticals such as lamotrigine, an anticonvulsant medication. A validated liquid chromatography method has been developed to quantify 2,3-DCBA during the synthesis process, ensuring quality control and monitoring of unreacted materials . This method demonstrates the compound's significance in pharmaceutical applications.

Toxicological Considerations

Despite its utility in drug synthesis and biodegradation processes, 2,3-DCBA poses certain toxicological risks. It is classified as a skin and eye irritant . Safety data sheets recommend handling it with protective equipment to minimize exposure risks during laboratory or industrial use.

Case Studies and Research Findings

- Case Study on Microbial Metabolism :

- Pharmaceutical Application :

Q & A

Q. How can computational chemistry predict the reactivity of this compound in synthetic pathways?

- Answer : Density Functional Theory (DFT) calculations model electronic effects of chlorine substituents on the aromatic ring, predicting regioselectivity in reactions (e.g., electrophilic substitution). These methods align with experimental data on dichlorobenzoic acid derivatives in catalytic processes .

Q. What strategies optimize the separation of this compound from byproducts in synthetic mixtures?

- Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or countercurrent distribution can isolate the target compound. For scale-up, recrystallization with solvent optimization (e.g., ethanol/water gradients) is preferred . Impurity profiling via GC-MS ensures compliance with purity standards (>98%) .

Methodological Considerations

- Data Gaps : The absence of boiling point data requires researchers to rely on analog compounds (e.g., 2,6-dichlorobenzoic acid) or predictive software (e.g., EPI Suite) for thermal stability assessments.

- Contradictory Solubility Data : Cross-validate solubility measurements using dynamic light scattering (DLS) for colloidal suspensions or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.